molecular formula C17H17N3O2S B11771690 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine

Cat. No.: B11771690
M. Wt: 327.4 g/mol
InChI Key: QPBNCIDAHWNBIW-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with tosyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazolopyridine derivatives, and other heterocyclic compounds .

Scientific Research Applications

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tosyl group in 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine imparts unique chemical properties, making it more reactive in certain substitution reactions. This uniqueness allows for the synthesis of a broader range of derivatives and applications .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C17H17N3O2S/c1-12-8-10-15(11-9-12)23(21,22)16-13(2)19-20(17(16)18)14-6-4-3-5-7-14/h3-11H,18H2,1-2H3

InChI Key

QPBNCIDAHWNBIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)N

Origin of Product

United States

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